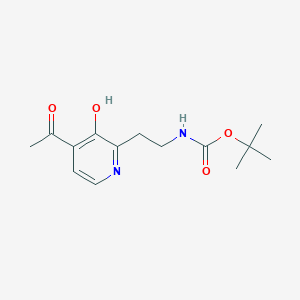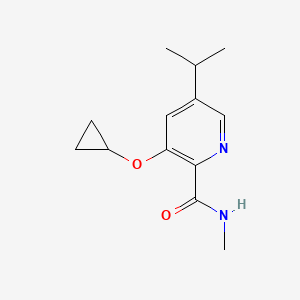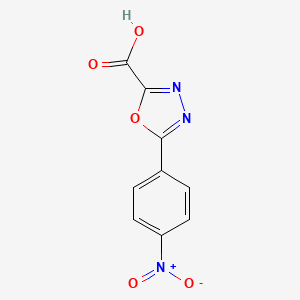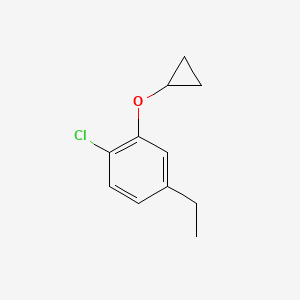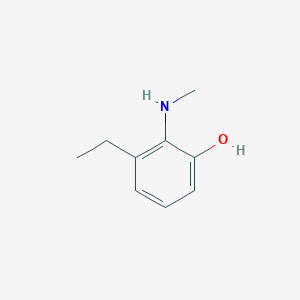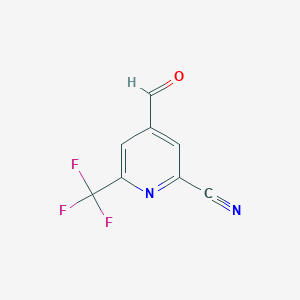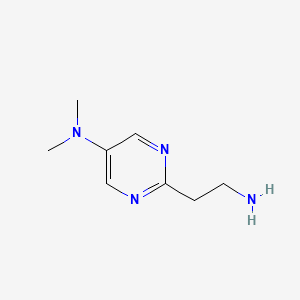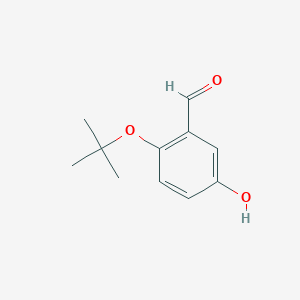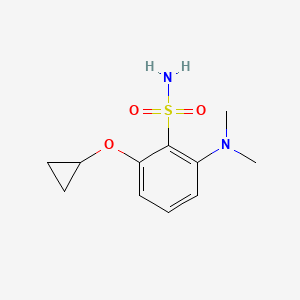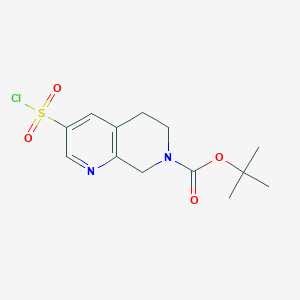
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a complex organic compound that features a tert-butyl group, a chlorosulfonyl group, and a naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Chlorosulfonylation: The chlorosulfonyl group is introduced by reacting the intermediate compound with chlorosulfonic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The naphthyridine core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Sulfonamide or Sulfonate Derivatives: Formed from substitution reactions.
Oxidized or Reduced Naphthyridine Derivatives: Depending on the specific oxidation or reduction conditions.
Carboxylic Acid: Resulting from hydrolysis of the ester group.
科学的研究の応用
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications.
類似化合物との比較
Similar Compounds
Tert-butyl 3-(chlorosulfonyl)-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate: shares similarities with other naphthyridine derivatives and sulfonyl-containing compounds.
Naphthyridine Derivatives: Compounds with similar naphthyridine cores but different substituents.
Sulfonyl Compounds: Compounds containing sulfonyl groups, such as sulfonamides and sulfonates.
Uniqueness
- The combination of a tert-butyl group, a chlorosulfonyl group, and a naphthyridine core in a single molecule provides unique chemical properties and reactivity.
- This compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
特性
分子式 |
C13H17ClN2O4S |
|---|---|
分子量 |
332.80 g/mol |
IUPAC名 |
tert-butyl 3-chlorosulfonyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C13H17ClN2O4S/c1-13(2,3)20-12(17)16-5-4-9-6-10(21(14,18)19)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
OATKKQPQAQJVOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


